molecular formula C39H55NO11 B1424942 Methoxytrityl-N-PEG8-acid CAS No. 1334177-98-8

Methoxytrityl-N-PEG8-acid

Cat. No. B1424942
M. Wt: 713.9 g/mol
InChI Key: DKJLBNRWDGFKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxytrityl-N-PEG8-acid is a biochemical compound with the molecular formula C39H55NO11 and a molecular weight of 713.85 . It is a modified polyethylene glycol (PEG) derivative that is frequently used as a protective group during the synthesis of oligonucleotides.


Molecular Structure Analysis

The molecular structure of Methoxytrityl-N-PEG8-acid is defined by its molecular formula, C39H55NO11 . Detailed structural analysis would require more specific information or resources.


Chemical Reactions Analysis

Specific chemical reactions involving Methoxytrityl-N-PEG8-acid are not detailed in the available resources. It’s known to be used as a protective group in the synthesis of oligonucleotides, but the exact reactions would depend on the specific context of the synthesis.


Physical And Chemical Properties Analysis

Methoxytrityl-N-PEG8-acid has a molecular weight of 713.85 and a molecular formula of C39H55NO11 . Additional physical and chemical properties are not provided in the available resources.

Scientific Research Applications

1. Drug Delivery Systems

Methoxytrityl-N-PEG8-acid, as a derivative of polyethylene glycol (PEG), has significant applications in drug delivery systems. For instance, a study by León et al. (2017) explored titanium dioxide nanoparticles coated with PEG for targeted drug delivery of 2-Methoxyestradiol, an antitumor drug. This PEG modification enhanced the drug's clinical application by improving adsorption capacity and potential for targeted delivery (León et al., 2017). Similarly, Nishida, Kamatani, and Miyamoto (1984) studied the plasma urate lowering effect of PEG-modified uricase in chickens, suggesting clinical usefulness for hyperuricaemia treatment (Nishida et al., 1984).

2. Enhancing Stability and Pharmacokinetics

PEG derivatives, like Methoxytrityl-N-PEG8-acid, are used to enhance the stability and pharmacokinetics of therapeutic agents. For example, Cheng et al. (1997) examined PEG modification of β-glucuronidase for solid-tumor therapy, finding that it improved the enzyme's stability and pharmacokinetics (Cheng et al., 1997). Additionally, Bazile et al. (1995) demonstrated that nanoparticles prepared from PEG derivatives showed increased plasma half-life and reduced uptake by the mononuclear phagocytes system, emphasizing the role of PEG in enhancing drug delivery efficiency (Bazile et al., 1995).

3. Polymer-Drug Conjugation

Methoxytrityl-N-PEG8-acid plays a crucial role in polymer-drug conjugation. Pasut and Veronese (2007) highlighted that polymer conjugation, including PEG derivatives, is vital for improving therapeutic properties like prolonged half-life and higher stability in various drugs (Pasut & Veronese, 2007).

4. Reduction of Immunogenicity and Antigenicity

PEGylation using Methoxytrityl-N-PEG8-acid can reduce the immunogenicity and antigenicity of therapeutic agents. Sherman et al. (2012) investigated the role of the methoxy group in immune responses to mPEG-protein conjugates and found that PEGylation could reduce undesirable immune responses, enhancing the efficacy of therapeutics (Sherman et al., 2012).

Safety And Hazards

The safety and hazards associated with Methoxytrityl-N-PEG8-acid are not explicitly mentioned in the available resources. It is intended for research use only, and not for diagnostic or therapeutic use .

Future Directions

The future directions of Methoxytrityl-N-PEG8-acid are not explicitly mentioned in the available resources. As a biochemical used in proteomics research , its future applications will likely continue to be in the field of scientific research.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H55NO11/c1-43-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)40-17-19-45-21-23-47-25-27-49-29-31-51-33-32-50-30-28-48-26-24-46-22-20-44-18-16-38(41)42/h2-15,40H,16-33H2,1H3,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJLBNRWDGFKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H55NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxytrityl-N-PEG8-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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